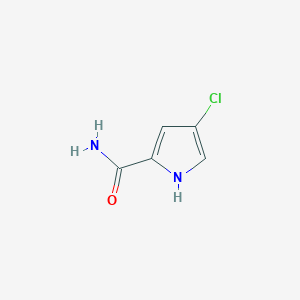

4-chloro-1H-pyrrole-2-carboxamide

Description

Properties

Molecular Formula |

C5H5ClN2O |

|---|---|

Molecular Weight |

144.56 g/mol |

IUPAC Name |

4-chloro-1H-pyrrole-2-carboxamide |

InChI |

InChI=1S/C5H5ClN2O/c6-3-1-4(5(7)9)8-2-3/h1-2,8H,(H2,7,9) |

InChI Key |

QVAZLEBTIBKKBN-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(NC=C1Cl)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 4 Chloro 1h Pyrrole 2 Carboxamide and Its Analogues

Regioselective Chlorination Strategies for Pyrrole (B145914) Ring Systems

The introduction of a chlorine atom at a specific position on the pyrrole ring is a critical step in the synthesis of 4-chloro-1H-pyrrole-2-carboxamide. The electron-rich nature of the pyrrole ring makes it susceptible to electrophilic attack, but controlling the position of halogenation can be challenging, often leading to mixtures of isomers or polyhalogenated products. anu.edu.au

Direct Electrophilic Halogenation Approaches

Direct electrophilic chlorination is a common method for introducing a chlorine atom onto the pyrrole ring. The regioselectivity of this reaction is highly dependent on the nature of the substituents already present on the ring and the choice of chlorinating agent.

Electrophilic substitution on the pyrrole ring generally occurs at the C2 or C5 positions due to the greater stabilization of the cationic intermediate through resonance. stackexchange.com However, the presence of an electron-withdrawing group, such as a carboxamide or a carboxylic acid at the C2-position, deactivates the ring towards electrophilic attack and can influence the regiochemical outcome.

A widely used reagent for the chlorination of pyrroles is N-chlorosuccinimide (NCS). nih.govacs.org The reaction conditions, including solvent and temperature, can be optimized to favor the formation of the desired isomer. For instance, the chlorination of ethyl 5-methyl-1H-pyrrole-2-carboxylate with NCS has been shown to yield the corresponding 4-chloro derivative, demonstrating that chlorination at the C4-position is achievable, particularly when the C5-position is substituted. nih.govacs.org

| Chlorinating Agent | Substrate Example | Position of Chlorination | Reference |

| N-chlorosuccinimide (NCS) | 2-Trichloroacetyl-5-methyl-1H-pyrrole | C4 | acs.org |

| N-chlorosuccinimide (NCS) | 3,5-dichloro-1H-pyrrole-2,4-dicarboxaldehyde | - | scispace.com |

| Sulfuryl chloride | 2-(p-chlorophenyl)-5-(trifluoromethyl)pyrrole-3-carbonitrile | - | google.com |

Recent advancements have also explored dearomative chlorination as a strategy to functionalize the pyrrole ring, which can lead to highly substituted pyrrole derivatives upon subsequent reactions. bohrium.comnih.gov

Indirect Chlorination via Precursors and Subsequent Transformations

Indirect methods for the introduction of a chlorine atom onto the pyrrole ring offer an alternative approach to achieve regioselectivity. These methods typically involve the use of a directing group or the transformation of a pre-installed functional group into a chlorine atom.

One such strategy involves the use of a sulfonyl group as a placeholder. For example, a sulfonyl group can be introduced at a specific position on the pyrrole ring, followed by a nucleophilic substitution reaction with a chloride source to replace the sulfonyl group with a chlorine atom. This approach can provide access to specific isomers that are difficult to obtain through direct electrophilic chlorination.

Another indirect method is the Sandmeyer reaction, which involves the diazotization of an amino group followed by treatment with a copper(I) chloride solution. This method is particularly useful for the synthesis of chloroarenes and can be adapted for heterocyclic systems like pyrrole, provided a suitable amino-substituted precursor can be synthesized.

Advanced Amidation and Coupling Reactions for Pyrrole-2-carboxamide Formation

The formation of the amide bond at the C2-position of the pyrrole ring is another key synthetic step. This is typically achieved by the reaction of a pyrrole-2-carboxylic acid or its activated derivative with an amine.

Carboxylic Acid Activation and Amide Bond Formation Mechanisms

The direct reaction between a carboxylic acid and an amine to form an amide is generally a slow process and requires high temperatures. Therefore, the carboxylic acid is usually activated to increase its reactivity towards nucleophilic attack by the amine. This activation is commonly achieved using a variety of coupling reagents.

The general mechanism involves the reaction of the carboxylic acid with the coupling reagent to form a highly reactive intermediate, such as an activated ester, an acid anhydride, or an acylphosphonium species. This intermediate is then readily attacked by the amine to form the desired amide, regenerating the coupling agent's byproducts.

Commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency. nih.govnih.gov Phosphonium-based reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) are also highly effective. mdpi.com

More recently, the use of cyclic alkyltriphosphonate anhydrides has been reported for the amidation of pyrrole carboxylate compounds, offering a cheap and non-toxic alternative. google.com

Chemo- and Regioselective Coupling with Amines

The choice of coupling reagent and reaction conditions is crucial for achieving high yields and minimizing side reactions, especially when dealing with substrates that have multiple functional groups. For electron-deficient amines or sterically hindered carboxylic acids, more powerful coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) may be required. sciencegate.app

A convenient protocol for the amidation of electron-deficient amines involves the use of EDC and 4-(dimethylamino)pyridine (DMAP) with a catalytic amount of HOBt. nih.govnih.gov This method has been shown to be effective for a range of functionalized amide derivatives.

| Coupling Reagent | Additive | Application | Reference |

| EDC | HOBt, TEA | Synthesis of pyrrole-2-carboxamide derivatives | researchgate.net |

| Thionyl Chloride | - | One-pot synthesis of amides from carboxylic acids | researchgate.net |

| Propane phosphoric acid anhydride (T3P) | - | Amidation of pyrrole carboxylic acid derivatives | google.com |

Multi-step Synthetic Routes for Complex this compound Scaffolds

The synthesis of more complex molecules incorporating the this compound scaffold often requires multi-step synthetic sequences. These routes are particularly relevant for the preparation of natural product analogues and other biologically active compounds.

Many marine natural products, for example, contain halogenated pyrrole-2-carboxamide moieties. nih.govchim.it The total synthesis of these complex molecules provides a platform for the development of new synthetic methodologies and the exploration of the chemical space around these privileged scaffolds.

For instance, the synthesis of pyrrolnitrin analogues, an antifungal agent, often involves the construction of a substituted pyrrole ring followed by functional group manipulations to introduce the desired substituents. acs.orgacs.orgresearchgate.net These synthetic strategies can involve cross-coupling reactions, such as the Suzuki-Miyaura coupling, to attach aryl groups to the pyrrole ring, followed by chlorination and amidation steps.

The development of one-pot or tandem reactions that allow for the construction of the this compound core in a single operation is an area of ongoing research. Such approaches offer advantages in terms of efficiency and sustainability by reducing the number of synthetic steps and purification procedures.

Innovations in Green Chemistry Principles Applied to Pyrrole-2-carboxamide Synthesis

The application of green chemistry to the synthesis of pyrrole-2-carboxamides has led to the development of more efficient and environmentally benign methodologies. These innovative approaches address the shortcomings of conventional methods, which often rely on hazardous reagents, harsh reaction conditions, and lengthy procedures.

One of the most significant advancements has been the use of microwave irradiation to accelerate chemical reactions. In the context of the Paal-Knorr synthesis, a common method for preparing pyrrole rings, microwave assistance has been shown to drastically reduce reaction times and improve yields for pyrrole-2-carboxamide analogues. For instance, studies have demonstrated that reactions which typically require several hours under conventional heating can be completed in a matter of minutes with microwave irradiation, often with an increase in product yield. This rapid heating method not only saves energy but can also lead to cleaner reactions with fewer byproducts. mdpi.comnih.gov

Solvent-free synthesis represents another cornerstone of green chemistry that has been successfully applied to the synthesis of substituted pyrroles. By eliminating the need for volatile and often toxic organic solvents, these methods reduce waste and minimize environmental pollution. The Paal-Knorr condensation, for example, has been effectively performed under solvent-free conditions, sometimes with the aid of a solid support or a catalyst, to produce N-substituted pyrroles in excellent yields. mdpi.comresearchgate.netsemanticscholar.orgnih.govacsgcipr.org This approach is not only more environmentally friendly but can also simplify the purification process, as the product can often be isolated directly from the reaction mixture.

Biocatalysis is an emerging area in the green synthesis of carboxamides, offering a highly selective and environmentally friendly alternative to traditional chemical methods. Enzymes, such as lipases, have been utilized for the amidation of carboxylic acids under mild, solvent-free conditions. researchgate.netnih.gov While direct biocatalytic synthesis of this compound is still an area of active research, the successful application of enzymes in the synthesis of other amides from their corresponding carboxylic acids points to the potential of this technology for producing pyrrole-2-carboxamide derivatives. This approach avoids the need for harsh coupling reagents and can lead to high yields and purity.

The following table provides a comparative overview of traditional versus green synthetic methods for structurally related pyrrole-2-carboxamides, highlighting the improvements in reaction time and yield.

| Synthesis Method | Catalyst/Conditions | Solvent | Reaction Time | Yield (%) | Reference |

| Conventional Heating | Acetic Acid | Toluene | 12 hours | 65-89 | mdpi.com |

| Microwave-Assisted | Acetic Acid | None | 2-10 minutes | 81-99 | mdpi.com |

| Conventional Amidation | EDC•HCl, HOBt, TEA | DMF | Not specified | Moderate | researchgate.net |

| Biocatalytic Amidation | Candida antarctica lipase | None | 16-20 hours | 77-82 | researchgate.net |

Note: The data presented is for analogous pyrrole-2-carboxamide derivatives and is intended to be illustrative of the advantages of green chemistry approaches.

These innovations underscore a significant shift towards more sustainable practices in the synthesis of important chemical compounds like this compound. By embracing green chemistry principles, the chemical industry can reduce its environmental footprint while often improving the efficiency and cost-effectiveness of synthetic processes.

Derivatization Strategies and Scaffold Modification of 4 Chloro 1h Pyrrole 2 Carboxamide

The 4-chloro-1H-pyrrole-2-carboxamide scaffold is a crucial starting point for the development of novel chemical entities with potential applications in medicinal chemistry and materials science. smolecule.com Its structural modification is key to modulating biological activity and physicochemical properties. Researchers employ a variety of derivatization strategies to explore the chemical space around this core structure. These strategies focus on several key positions: the pyrrole (B145914) nitrogen (N-1), the carboxamide nitrogen, and the carbon atoms of the pyrrole ring (C-3 and C-5). Furthermore, advanced methods such as heterocyclic ring fusions and functional group interconversions are utilized to generate diverse molecular architectures and combinatorial libraries.

Advanced Spectroscopic and Structural Elucidation Techniques for 4 Chloro 1h Pyrrole 2 Carboxamide Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, including 4-chloro-1H-pyrrole-2-carboxamide derivatives. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment and connectivity of atoms within a molecule.

High-Field ¹H NMR Applications

Proton (¹H) NMR spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. In derivatives of this compound, the chemical shifts (δ) of the pyrrole (B145914) ring protons are particularly informative. Generally, protons on a pyrrole ring appear in the aromatic region of the spectrum. ipb.pt The substitution pattern on the pyrrole ring significantly influences the chemical shifts of the remaining protons. ipb.pt For instance, in pyrrole-2-carboxylic acid, the protons at positions 3, 4, and 5 show distinct signals. chemicalbook.com The NH proton of the pyrrole ring is also observable and its chemical shift can be solvent-dependent. ipb.pt

The amide protons (-CONH₂) of the carboxamide group also provide characteristic signals, typically appearing as a broad singlet. The specific chemical shifts and coupling patterns are invaluable for confirming the presence and substitution of the pyrrole core and the carboxamide functionality.

Table 1: Representative ¹H NMR Data for Pyrrole Derivatives

| Compound | Solvent | Proton | Chemical Shift (ppm) |

|---|---|---|---|

| Pyrrole-2-carboxylic acid chemicalbook.com | DMSO-d₆ | H-3 | 6.751 |

| H-4 | 6.147 | ||

| H-5 | 6.970 | ||

| NH | 11.72 | ||

| COOH | 12.2 | ||

| 4,5-Dichloro-1H-pyrrole-2-carboxylic acid uq.edu.au | Not Specified | H-3 | Not Specified |

This table presents illustrative data for related compounds to provide context for the expected spectral features of this compound.

¹³C NMR and Heteronuclear Correlation Techniques

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound and its derivatives will produce a distinct signal. The chemical shifts of the pyrrole ring carbons and the carbonyl carbon of the carboxamide group are diagnostic. For example, the carbonyl carbon (C=O) typically resonates at a downfield chemical shift. researchgate.net

Heteronuclear correlation techniques, such as Heteronuclear Single Quantum Coherence (HSQC), are powerful tools that correlate the signals of directly bonded ¹H and ¹³C atoms. sdsu.edu This allows for the unambiguous assignment of proton and carbon signals, confirming the connectivity within the molecule.

Table 2: Representative ¹³C NMR Data for Pyrrole Derivatives

| Compound | Solvent | Carbon | Chemical Shift (ppm) |

|---|---|---|---|

| Pyrrole hmdb.ca | CDCl₃ | C-2, C-5 | 118.3 |

| C-3, C-4 | 108.2 | ||

| Pyrrole-2-carboxamide researchgate.net | DMSO | C=O | Not specified, but presence confirmed |

This table includes data from related pyrrole compounds to illustrate typical chemical shift ranges.

Advanced Two-Dimensional NMR Methodologies (e.g., COSY, HSQC, HMBC)

Advanced two-dimensional (2D) NMR experiments are essential for establishing the complete structural framework of complex molecules.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, identifying adjacent protons. sdsu.edu For this compound, COSY would show correlations between the protons on the pyrrole ring, helping to confirm their relative positions.

HSQC (Heteronuclear Single Quantum Coherence) : As mentioned, HSQC correlates directly bonded protons and carbons. sdsu.edu This is crucial for assigning the signals of the pyrrole ring's CH groups.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique identifies longer-range couplings between protons and carbons (typically over two or three bonds). sdsu.edu HMBC is invaluable for piecing together the molecular structure by connecting different fragments. For example, it can show correlations from the pyrrole protons to the carbonyl carbon of the carboxamide group, and from the amide protons to the carbonyl carbon and adjacent pyrrole carbons, thus confirming the attachment of the carboxamide group to the pyrrole ring.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise molecular formula of a compound. By measuring the mass-to-charge ratio (m/z) with very high accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound, HRMS would provide a highly accurate mass measurement, which can be used to confirm its elemental formula (C₅H₅ClN₂O). This technique is particularly important in the characterization of novel derivatives, ensuring the correct molecular formula is established. nih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy for Diagnostic Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would exhibit characteristic absorption bands for the various functional groups.

Key expected vibrational frequencies include:

N-H stretching: The pyrrole N-H and the amide N-H groups will show characteristic stretching vibrations, typically in the region of 3400-3200 cm⁻¹. researchgate.net

C=O stretching: The carbonyl group of the carboxamide will have a strong absorption band, usually in the range of 1700-1630 cm⁻¹. researchgate.netmdpi.com

C-N stretching: The stretching vibrations of the C-N bonds in the pyrrole ring and the carboxamide group will also be present. researchgate.net

C-Cl stretching: The presence of the chlorine atom will give rise to a C-Cl stretching vibration in the fingerprint region of the spectrum.

The IR spectrum of pyrrole-2-carboxamide, a closely related compound, shows a carbonyl band that can be influenced by conformational isomers. researchgate.net The presence of these characteristic bands in the FT-IR spectrum provides strong evidence for the structure of this compound and its derivatives.

Table 3: Characteristic FT-IR Absorption Frequencies for Pyrrole Derivatives

| Functional Group | Pyrrole-2-carboxamide (in DMSO) researchgate.net | Pyrrole researchgate.net |

|---|---|---|

| C=O Stretch | 1689 and 1667 cm⁻¹ | N/A |

| N-H Stretch | Not specified | 3400-3200 cm⁻¹ |

| C-N Stretch | Not specified | 1198 cm⁻¹ |

This table provides a reference for the expected positions of key functional group absorptions.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Analysis

Single-crystal X-ray diffraction is an unparalleled technique for determining the precise three-dimensional structure of a crystalline solid. novapublishers.com By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to determine the exact positions of all atoms in the molecule, as well as bond lengths, bond angles, and torsional angles. For this compound derivatives that can be crystallized, this technique provides an unambiguous structural proof. mdpi.comnovapublishers.com The resulting crystal structure would confirm the planarity of the pyrrole ring, the geometry of the carboxamide group, and the position of the chlorine substituent. Furthermore, it would reveal intermolecular interactions, such as hydrogen bonding, in the solid state.

Computational Chemistry and Molecular Modeling Studies of 4 Chloro 1h Pyrrole 2 Carboxamide

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding affinity and mode of action of a ligand with its target protein.

Analysis of Binding Modes and Interaction Fingerprints

While specific molecular docking studies solely on 4-chloro-1H-pyrrole-2-carboxamide are not extensively documented in publicly available literature, the broader class of pyrrole-2-carboxamides has been the subject of numerous computational investigations against various biological targets. For instance, derivatives of pyrrole-2-carboxamide have been designed as inhibitors of mycobacterial membrane protein Large 3 (MmpL3), a crucial target for anti-tuberculosis drug development. nih.gov In these studies, the pyrrole-2-carboxamide scaffold is often positioned to form key hydrogen bonds with amino acid residues in the target's active site. nih.gov

Based on the general behavior of related compounds, it can be inferred that in a hypothetical binding scenario, the amide group of this compound would likely act as both a hydrogen bond donor and acceptor. The pyrrole (B145914) nitrogen can also participate in hydrogen bonding. The chlorine atom, being electronegative, can engage in halogen bonding or other electrostatic interactions, which can contribute to the binding affinity and selectivity. nih.gov

Interaction fingerprints are a way to summarize the interactions between a ligand and a protein. For this compound, a hypothetical interaction fingerprint would likely include hydrogen bonds, hydrophobic contacts, and potential halogen bonds. The exact nature of these interactions would, of course, be dependent on the specific topology and amino acid composition of the target protein's binding site. nih.gov

Conformational Analysis of Compound-Protein Complexes

The planarity of the pyrrole ring is a significant feature. nih.goviucr.org Upon binding to a protein, the molecule would adopt a conformation that maximizes favorable interactions. The stability of this bound conformation is a critical determinant of the ligand's efficacy. plos.org

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), MP2) for Electronic Structure and Reactivity Profiling

Quantum chemical calculations provide a deeper understanding of the intrinsic properties of a molecule, such as its electronic structure and reactivity.

Conformational Energy Landscape and Stability Analyses

The conformational energy landscape of a molecule describes the potential energy of its different spatial arrangements. For this compound, the primary conformational flexibility would arise from the rotation of the carboxamide group relative to the pyrrole ring. The topology of this energy landscape is dictated by both intramolecular interactions, such as potential internal hydrogen bonds, and interactions with the surrounding environment. chemrxiv.org

Prediction of Electronic Properties and Charge Distribution

Density Functional Theory (DFT) is a powerful method for predicting the electronic properties of molecules. The distribution of electron density in this compound would be significantly influenced by the electronegative chlorine atom and the polar amide group. This charge distribution is critical for determining the molecule's electrostatic potential and its ability to interact with biological targets.

The calculated electronic properties can help in understanding the molecule's reactivity and potential sites for metabolic transformation. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, for instance, are indicative of the molecule's electron-donating and accepting capabilities, respectively.

De Novo Design and Virtual Screening Approaches for Novel Analogues

De novo design involves the creation of novel molecular structures with desired properties, often guided by the structure of a biological target. Virtual screening, on the other hand, involves the computational screening of large libraries of compounds to identify those that are likely to bind to a target.

The this compound scaffold can serve as a valuable starting point for both of these approaches. Its relatively simple structure and the presence of synthetically tractable handles (the pyrrole nitrogen and the amide) allow for the generation of diverse libraries of analogues. For example, structure-guided design has been successfully used to develop potent anti-tuberculosis agents based on the pyrrole-2-carboxamide scaffold. nih.gov In such studies, different substituents can be computationally added to the core structure, and the resulting analogues can be docked into the target's active site to predict their binding affinity. This iterative process of design and evaluation can lead to the identification of novel and more potent compounds.

Molecular Dynamics Simulations for Investigating Dynamic Binding Events and Stability

Molecular dynamics (MD) simulations are a powerful computational method used to understand the physical movements of atoms and molecules over time. nih.gov In the context of drug discovery and molecular biology, MD simulations provide detailed insights into the interactions between a ligand, such as this compound, and its biological target, typically a protein. mdpi.comrsc.org These simulations allow researchers to observe the dynamic nature of the binding process and assess the stability of the resulting protein-ligand complex, which static models like molecular docking cannot fully capture. plos.org

The primary goal of performing MD simulations on a protein-ligand complex is to validate the binding mode predicted by docking and to evaluate its stability in a simulated physiological environment. plos.org The simulation begins with the docked pose of the ligand in the protein's binding site, which is then solvated in a water box with ions to mimic the cellular environment. nih.gov The system undergoes a series of energy minimization and equilibration steps before a production run, which can span from nanoseconds to microseconds, is initiated. mdpi.comnih.gov During the simulation, the trajectory of each atom is calculated based on a force field, providing a detailed view of the complex's behavior over time. nih.gov

Analysis of the MD trajectory involves several key metrics to quantify the stability of the complex and the nature of the binding interactions. These analyses help determine if the ligand remains securely bound and how it influences the protein's conformation.

Key Analyses in Molecular Dynamics Simulations

Several quantitative measures are used to analyze the stability and dynamics of the protein-ligand system during a simulation. The most common of these are the Root Mean Square Deviation (RMSD), Radius of Gyration (Rg), Root Mean Square Fluctuation (RMSF), and the analysis of hydrogen bonds.

Radius of Gyration (Rg): Rg measures the compactness of the protein's structure. A stable Rg value during the simulation indicates that the protein is maintaining its folded state and is not undergoing significant unfolding or conformational changes. plos.org A decrease in Rg can suggest that the binding of the ligand promotes a more compact and stable protein structure.

Root Mean Square Fluctuation (RMSF): While RMSD tracks the global deviation of the protein structure, RMSF analyzes the fluctuation of individual amino acid residues. This allows for the identification of regions of the protein that are flexible or rigid. High RMSF values in certain loops or domains might be functionally important, while the residues in the binding pocket interacting with the ligand are expected to have lower fluctuations, indicating a stable interaction.

Hydrogen Bonds and Intermolecular Interactions: The persistence of specific interactions between the ligand and the protein is critical for binding affinity. MD simulations allow for the tracking of hydrogen bonds, hydrophobic contacts, and other non-covalent interactions throughout the simulation. A high frequency of specific hydrogen bonds between this compound and key residues in the binding pocket would confirm a stable and specific binding event. For instance, studies on other pyrrole-2-carboxamide derivatives have shown that the core structure can form crucial hydrogen bonds with residues like Aspartate (Asp) and Tyrosine (Tyr). nih.gov

The interactive table below summarizes these key metrics and their significance in evaluating the stability of a protein-ligand complex.

| Metric | Description | Indication of Stability |

| RMSD (Root Mean Square Deviation) | Measures the average deviation of the protein backbone from its initial position. | A low and stable plateau suggests the complex is in equilibrium and structurally stable. |

| Rg (Radius of Gyration) | Measures the overall compactness of the protein structure. | A consistent value indicates the protein is not unfolding and remains compact. |

| RMSF (Root Mean Square Fluctuation) | Measures the flexibility of individual amino acid residues. | Low fluctuations in binding site residues suggest stable ligand interactions. |

| Hydrogen Bond Analysis | Tracks the number and duration of hydrogen bonds between the ligand and protein. | A high number of persistent hydrogen bonds signifies strong and stable binding. |

By integrating these analyses, researchers can build a comprehensive understanding of the dynamic events governing the binding of this compound to its target. The results can confirm whether the ligand forms a stable complex, identify the key amino acid residues responsible for the interaction, and reveal any conformational changes in the protein induced by the ligand. rsc.org This detailed dynamic information is invaluable for the rational design and optimization of more potent and specific inhibitors.

Preclinical Biological Investigations and Elucidation of Mechanisms of Action

Evaluation in Antimicrobial Research

The 4-chloro-1H-pyrrole-2-carboxamide scaffold is a core structural component in a variety of derivatives investigated for their antimicrobial properties. Research has explored its potential against bacteria, fungi, and viruses, often uncovering specific molecular targets and mechanisms of action.

Derivatives of pyrrole-2-carboxamide have demonstrated significant antibacterial activity, particularly through the inhibition of essential bacterial enzymes.

Mycobacterial Membrane Protein Large 3 (MmpL3) Inhibition: The MmpL3 protein is a crucial transporter in Mycobacterium tuberculosis, responsible for moving essential components for the formation of the mycobacterial outer membrane, making it a key target for anti-tuberculosis drug development. nih.govacs.org A class of 1,5-diarylpyrrole derivatives has been identified as potent inhibitors of MmpL3. nih.govresearchgate.net For instance, the derivative BM212, which contains a pyrrole (B145914) core, shows activity against multidrug-resistant M. tuberculosis by targeting MmpL3. nih.govresearchgate.netasm.org Structure-activity relationship (SAR) studies on pyrrole-2-carboxamides revealed that specific substitutions, such as phenyl and pyridyl groups with electron-withdrawing substituents on the pyrrole ring, can greatly enhance anti-TB activity. acs.org One such optimized compound displayed excellent activity against drug-resistant tuberculosis with a Minimum Inhibitory Concentration (MIC) below 0.016 μg/mL and low cytotoxicity. acs.org The mechanism was confirmed to be the inhibition of mycolic acid biosynthesis via targeting of the MmpL3 protein. acs.org

Bacterial DNA Gyrase and Topoisomerase IV Inhibition: Bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, are essential enzymes that control DNA topology and are validated targets for antibiotics like fluoroquinolones. rsc.orgacs.org Pyrrolamides, compounds characterized by one or more pyrrole-2-carboxamide units, have emerged as a novel class of inhibitors targeting the ATP-binding site of these enzymes, specifically the GyrB subunit of DNA gyrase and the ParE subunit of topoisomerase IV. nih.govnih.govnih.gov

Initial fragment-based screening identified a pyrrole hit that led to the development of the pyrrolamide series of DNA gyrase inhibitors. nih.gov These compounds are particularly potent against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov For example, certain novel pyrrolamide-type inhibitors show exceptional efficacy against Staphylococcus aureus with MIC values as low as 0.008 μg/mL. nih.gov Research into N-phenylpyrrolamides has shown that substitutions on the pyrrole ring, such as a 3,4-dichloro-5-methyl pattern, are optimal for inhibitory activity against E. coli and S. aureus DNA gyrase. rsc.org While many of these inhibitors are highly effective against Gram-positive pathogens, some series have been successfully modified to gain potent activity against multidrug-resistant Gram-negative pathogens as well. acs.org However, modifying the core can be sensitive; replacing a 3,4-dichloro-5-methyl-1H-pyrrole with a 4-chloro-5-methyl-1H-pyrrole in one benzothiazole (B30560) series led to a loss of potent antibacterial activity. nih.gov

| Compound Class/Derivative | Target Enzyme(s) | Target Organism(s) | Reported Activity (MIC/IC₅₀) | Source(s) |

|---|---|---|---|---|

| Optimized Pyrrole-2-carboxamide | MmpL3 | Drug-resistant M. tuberculosis | MIC < 0.016 µg/mL | acs.org |

| Pyrrolamide (general) | DNA Gyrase (GyrB) | Gram-positive bacteria (e.g., S. aureus) | Potent inhibition | nih.gov |

| Dichloro-N-((3S,4R)-1-(6-(2-hydroxypropan-2-yl)pyridazin-3-yl)-3-methoxypiperidin-4-yl)-5-methyl-1H-pyrrole-2-carboxamide | GyrB/ParE | S. aureus, E. coli | MIC = 0.008 µg/mL (S. aureus), 1 µg/mL (E. coli) | nih.gov |

| Pyrido[2,3-b]indole derivative (from 2-carboxamide (B11827560) azaindole scaffold) | DNA Gyrase / Topoisomerase IV | MDR Gram-negative pathogens | Potent activity | acs.org |

Pyrrole and its fused derivatives are recognized for a wide range of biological activities, including antifungal action. nih.gov Naturally occurring pyrroles like pyrrolnitin exhibit broad-spectrum antifungal properties. nih.gov Synthetic pyrrole derivatives have also been developed and tested against various fungal pathogens. researchgate.netscielo.org.mx In one study, a series of new pyrrole derivatives were synthesized and screened against Aspergillus niger and Candida albicans, with some compounds showing potency equal to or greater than the reference drug Clotrimazole. researchgate.netscielo.org.mx The data suggested that a 4-hydroxyphenyl ring was a key feature for activity against C. albicans. researchgate.netscielo.org.mx

The primary target for widely used azole antifungal drugs is the enzyme sterol 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol, a vital component of fungal cell membranes. nih.govnih.gov While CYP51 is a well-established antifungal target, the precise mechanism for many pyrrole-based antifungals is not always through its inhibition. The existing research on the antifungal properties of this compound and its close derivatives does not definitively identify CYP51B as their specific molecular target.

| Compound/Derivative | Fungal Strain(s) | Reported Activity | Source(s) |

|---|---|---|---|

| Pyrrole derivative with 4-hydroxyphenyl ring | Candida albicans | High activity, comparable to Clotrimazole | researchgate.netscielo.org.mx |

| Fused pyrrole-pyrimidine derivative (Compound 3c) | Candida albicans | High activity | nih.gov |

| Fused pyrrole-pyrimidine derivative (Compound 5a) | Aspergillus fumigatus, Fusarium oxysporum | High activity | nih.gov |

The pyrrole scaffold is a recurring motif in compounds explored for antiviral applications. nih.govnih.gov Pyrrolamides, which are characterized by their pyrrole-2-carboxamide units, can bind to DNA, a property that underlies their potential antiviral effects. nih.gov

More specifically, the pyrrole-carboxamide structure has been used as a foundation for designing targeted antiviral agents. In a recent study, researchers developed a novel series of N-aryl-1-benzyl/methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamides. nih.gov These compounds were evaluated for their ability to inhibit the main protease (MPro) of the SARS-CoV-2 virus, a critical enzyme for viral replication. Several of the synthesized derivatives exhibited potent inhibition of the virus, with one benzodioxan derivative showing an EC₅₀ value of 0.0519 µM and inhibiting viral growth by over 96% at a 10 µM concentration. nih.gov This highlights the utility of the pyrrole-2-carboxamide moiety as a pharmacophore for developing specific viral enzyme inhibitors.

Bacterial biofilms are surface-attached microbial communities that exhibit high tolerance to conventional antibiotics, making them a significant challenge in clinical and industrial settings. frontiersin.orgmdpi.com The pyrrole-2-carboxamide moiety is a recognized pharmacophore in compounds that demonstrate antibiofilm effects. nih.gov

The mechanisms by which antibiofilm agents work are varied and can include the inhibition of quorum sensing (cell-to-cell communication), prevention of initial bacterial attachment to surfaces, and disruption of the extracellular matrix that holds the biofilm together. frontiersin.orgnih.gov Research on pyrrole-2-carboxylic acid, a closely related compound, demonstrated its ability to inhibit biofilm formation by Listeria monocytogenes. nih.gov The study found that the compound effectively reduced bacterial adhesion to common food-contact surfaces and also suppressed the hemolytic activity (a virulence factor) of the bacteria. nih.gov This suggests that one of the primary antibiofilm mechanisms of such pyrrole derivatives is the interference with the initial, critical step of bacterial attachment. mdpi.comnih.gov

Other Documented Preclinical Biological Activities and Their Molecular Basis

Uric Acid Lowering Agents

Based on the provided search results, there is no information available to suggest that this compound or its close analogues have been investigated as uric acid lowering agents.

GPR119 Agonists

While G protein-coupled receptor 119 (GPR119) is a therapeutic target for type 2 diabetes, with agonists known to regulate incretin (B1656795) hormone release and insulin (B600854) secretion, there is no information in the provided search results linking this compound to GPR119 agonist activity. nih.govnih.gove-dmj.org

CFTR Modulation

CFTR modulators are a class of drugs that target the underlying defects of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. nih.gov However, the provided search results contain no evidence of this compound being studied for CFTR modulation activity.

Inhibition of Bacterial or Lipid Biosynthesis (e.g., EVOLV6, UPPS Inhibitors)

Structurally related compounds show activity in the inhibition of bacterial biosynthesis. Novel bacterial topoisomerase inhibitors (NBTIs) that feature an amide enzyme-binding motif target DNA gyrase and topoisomerase IV. nih.gov These enzymes are essential for bacterial DNA replication and chromosome segregation. nih.gov The inhibition of these topoisomerases effectively halts critical biosynthetic pathways in bacteria, representing a promising strategy for antibacterial development. nih.gov There was no information found regarding the inhibition of lipid biosynthesis through EVOLV6 or UPPS inhibition.

Herbicidal Applications

While specific studies detailing the herbicidal applications of this compound are not extensively available in publicly accessible literature, the broader class of halo-substituted pyrrole-2-carboxamides has been investigated for its potential as weed control agents. A key patent in this area describes the use of 4,5-dihalopyrrole-2-carboxamide derivatives as possessing both antibacterial and herbicidal activities. google.com

These compounds can be prepared by reacting a corresponding 4,5-dihalopyrrole-2-carboxylic acid halide with an appropriate amine. google.com The patent highlights that certain compounds within this class exhibit post-emergence herbicidal activity. google.com For herbicidal use, these derivatives can be formulated in various ways, including as aerosol sprays or foams, and may be combined with other agricultural chemicals like insecticides, fungicides, and fertilizers. google.com The application can be to the surface, or the compounds can be blended into the top layer of soil. google.com

The formulations for these herbicidal applications typically include agricultural adjuvants and carriers to aid in the dispersion of the active ingredients. google.com Wetting, dispersing, or emulsifying agents, such as alkyl and alkylaryl sulfonates, polyethylene (B3416737) oxides, and sulfonated oils, are commonly used and can constitute 1 to 15% by weight of the herbicidal composition. google.com These can be applied directly or as diluted solutions, emulsions, or suspensions. google.com

The following table includes examples of 4,5-dihalopyrrole-2-carboxamide derivatives mentioned in the patent literature for their herbicidal potential.

| Compound Name | Molecular Formula | Reference |

| 4,4',5-trichloropyrrole-2-carboxanilide | C₁₁H₇Cl₃N₂O | google.com |

| 4,5-dibromo-4'-chloropyrrole-2-carboxanilide | C₁₁H₇Br₂ClN₂O | google.com |

| 4,4',5-tribromopyrrole-2-carboxanilide | C₁₁H₇Br₃N₂O | google.com |

| 2',4,4',5-tetrabromopyrrole-2-carboxanilide | C₁₁H₆Br₄N₂O | google.com |

Inducible Nitric Oxide Synthase (nNOS and iNOS) Inhibition

The direct inhibitory effects of this compound on neuronal nitric oxide synthase (nNOS) and inducible nitric oxide synthase (iNOS) have not been specifically detailed in the available scientific literature. However, the broader class of compounds containing a pyrrole scaffold has been a subject of interest in the context of nitric oxide synthase inhibition.

Nitric oxide (NO) is a signaling molecule produced by three different isoforms of nitric oxide synthase: endothelial (eNOS), neuronal (nNOS), and inducible (iNOS). While nNOS and eNOS are constitutively expressed, iNOS is expressed in response to immunological stimuli and is involved in inflammatory processes. Overproduction of NO by iNOS has been implicated in various pathological conditions.

Research into NOS inhibitors has explored various chemical scaffolds. For instance, compounds containing an amidine function have been described as inhibitors of NO generation by NOS. nih.gov Some N-carboxamidines derived from 1,2-diazo heterocycles have shown potent inhibition of all three NOS isoforms. nih.gov For example, 1H-Pyrazole-1-carboxamidine HCl has been reported to inhibit iNOS, eNOS, and nNOS with similar potency. nih.gov Modifications to the pyrazole (B372694) ring, such as the addition of a methyl group, can alter both the potency and selectivity towards iNOS. nih.gov

While these findings relate to pyrazole-based structures, they highlight the general strategy of targeting the L-arginine binding site of NOS enzymes, a mechanism that could potentially be exploited by other nitrogen-containing heterocyclic compounds like pyrrole-2-carboxamides. However, without specific studies on this compound, its activity as a nNOS or iNOS inhibitor remains speculative.

Biochemical Assays for Target Engagement and Pathway Modulation Studies

Specific biochemical assays for target engagement and pathway modulation studies involving this compound are not extensively documented in the reviewed literature. However, the study of related pyrrole-2-carboxamide derivatives in various biological contexts provides insight into the types of assays that could be employed to elucidate the mechanism of action of this compound.

In the field of anti-tuberculosis research, for example, derivatives of pyrrole-2-carboxamide have been investigated as inhibitors of the mycobacterial membrane protein Large 3 (MmpL3). nih.gov Target engagement for these compounds was confirmed through a combination of techniques:

Potency against wild-type and mutated variants: The activity of the compounds was tested against M. smegmatis expressing the wild-type MmpL3 gene from M. tuberculosis and mutated versions of the gene. A loss of activity against the mutated versions would indicate direct engagement with the target protein. nih.gov

Metabolic labeling assays: The effect of the compounds on mycolic acid biosynthesis was determined using a [¹⁴C] acetate (B1210297) metabolic labeling assay. Inhibition of mycolic acid synthesis is a downstream effect of MmpL3 inhibition. nih.gov

Molecular docking studies: Computational methods, such as molecular docking, were used to predict the binding model of the compounds with the MmpL3 protein, identifying key interactions like hydrogen bonds. nih.gov

For other pyrrole-containing compounds, biochemical assays have been used to assess their activity against different targets. For instance, some pyrrole derivatives have been evaluated for their ability to inhibit SARS-CoV-2 main protease (Mpro) through in vitro enzymatic assays. nih.gov

Structure Activity Relationship Sar Studies of 4 Chloro 1h Pyrrole 2 Carboxamide Derivatives

Influence of Halogenation (Specifically Chlorine at C-4) on Biological Efficacy and Selectivity

Research into pyrrolamides as antibacterial agents has shown that intense activity often depends on dihalogenation of the pyrrole (B145914) heterocycle. nih.gov For instance, in a series of pyrrolamides studied for their inhibitory effects, the 3,4-dichloro-substituted derivative demonstrated superior in vitro potency compared to its less halogenated counterparts. nih.gov The presence of two chlorine atoms increases hydrophobic interactions within the adenine (B156593) pocket of the target enzyme and lowers the pKa of the pyrrole N-H proton, enhancing its hydrogen-bonding capability. nih.gov

In the context of antitubercular agents targeting the mycobacterial membrane protein large 3 (MmpL3), a pharmacophore model identified a 2,4-dichlorophenyl group attached to the pyrrole ring as a key feature for activity. nih.gov This highlights the importance of chlorine atoms in occupying specific pockets (like the S3 pocket in MmpL3) and contributing to the binding affinity. nih.gov Specifically, the substitution of a phenyl ring at the C-4 position of the pyrrole with electron-withdrawing groups, such as chlorine, was found to be optimal for both anti-TB activity and metabolic stability. nih.gov For example, comparing a 4-chlorophenyl substituent to a phenyl group with a strong electron-withdrawing trifluoromethyl (CF3) group showed that the chloro derivative had slightly reduced but still potent activity, indicating a fine balance of electronic effects is required. nih.gov

Furthermore, studies on pyrrolomycins, a class of halogenated pyrrole antibiotics, have shown that the degree of halogenation directly impacts their ability to inhibit biofilm formation. nih.gov This evidence collectively underscores that the chlorine atom at the C-4 position (often in conjunction with other halogens) is not merely a placeholder but an active contributor to the molecule's biological function, enhancing hydrophobic interactions and modulating the electronic character of the pyrrole core to improve efficacy and, in some cases, selectivity. nih.govnih.gov

Critical Role of the Pyrrole N-H Proton in Hydrogen Bonding Interactions

The proton on the nitrogen atom of the pyrrole ring (N-H) is a cornerstone of the biological activity of 4-chloro-1H-pyrrole-2-carboxamide derivatives. This proton serves as a crucial hydrogen bond donor, enabling the molecule to anchor itself within the active site of target enzymes.

The significance of the pyrrole N-H is starkly illustrated in studies of MmpL3 inhibitors. Docking studies revealed that the pyrrole-2-carboxamide core occupies the S4 pocket of the enzyme, where the N-H proton forms a critical hydrogen bond with the side chain of residue Tyr646. nih.gov The indispensability of this interaction was confirmed through chemical modification. When the pyrrole N-H proton was replaced with a methyl group, the compound's activity decreased approximately 50-fold. nih.gov A further modification, replacing both the pyrrole N-H and the amide N-H protons with methyl groups, resulted in a complete loss of activity. nih.gov These findings unequivocally demonstrate that the hydrogen-donating capability of the pyrrole N-H is essential for potent inhibitory activity. nih.gov

Similarly, the amide proton of the carboxamide group also participates in vital hydrogen bonding, often with residues like Asp645 in MmpL3. nih.gov Theoretical calculations and crystal structure data confirm that the planarity of the pyrrole ring relative to the carbonyl group facilitates the formation of stable, intermolecular N-H⋯O hydrogen bonds. mdpi.com Systems featuring these N-H⋯O bonds are shown to have greater interaction energies and are more stable compared to those relying on weaker C-H⋯O bonds. mdpi.comresearchgate.net This inherent chemical property makes the pyrrole N-H proton a non-negotiable feature for high-affinity binding in many biological contexts.

Impact of Substituents on the Carboxamide Moiety on Receptor Binding and Activity

Substituents attached to the nitrogen of the carboxamide group play a pivotal role in modulating the potency and efficacy of this class of compounds. The nature of these substituents dictates how the molecule interacts with specific, often hydrophobic, pockets in the target receptor.

Structure-activity relationship studies on MmpL3 inhibitors have provided clear insights into the optimal characteristics of the carboxamide substituent. A significant enhancement in anti-TB potency was observed when bulky, lipophilic groups were introduced at this position. nih.gov For example, replacing a smaller group with a large adamantyl group led to a more than 100-fold increase in potency. nih.gov This suggests that the substituent occupies a large hydrophobic binding pocket (the S5 pocket in MmpL3), and a good fit is essential for high affinity. nih.gov

The data below illustrates the dramatic effect of the carboxamide substituent (R) on anti-TB activity.

| Substituent (R) on Carboxamide | Relative Potency | Rationale |

| Adamantyl | Very High | Occupies a large, hydrophobic pocket (S5) effectively, leading to a significant increase in activity. nih.gov |

| Cyclooctyl | High | Similar to adamantyl, its bulky and hydrophobic nature is favorable for binding. nih.gov |

| Cyclohexyl | Moderate | Shows good activity, mapping well to the hydrophobic feature of the pharmacophore model. nih.gov |

| Small Alkyl Groups (e.g., methyl) | Low | Leads to a substantial loss of activity, indicating a poor fit in the binding pocket. nih.gov |

| Aromatic/Secondary Amine Groups | Low | These groups also result in a loss of potency, suggesting the pocket cannot accommodate them well. nih.gov |

These findings highlight that the carboxamide moiety is not just a passive linker but an active participant in receptor binding. The size, shape, and lipophilicity of its substituent must be carefully chosen to complement the topology of the target's binding site to achieve optimal biological activity. nih.gov

Analysis of Steric and Electronic Effects of Substituents on Compound Potency and Profile

Electronic Effects: The electronic nature of substituents on the pyrrole ring is critical. As discussed, electron-withdrawing groups, such as halogens, are highly favorable. nih.gov The presence of chlorine atoms on the pyrrole ring increases hydrophobic interactions and lowers the pKa of the pyrrole N-H, which can strengthen its hydrogen bonding capacity. nih.gov In the development of MmpL3 inhibitors, attaching phenyl and pyridyl groups with electron-withdrawing substituents (like fluorine or chlorine) to the pyrrole ring was a key strategy to improve anti-TB activity. nih.gov Conversely, strong electron-withdrawing groups like trifluoromethyl (CF3) can sometimes decrease activity compared to halogens, suggesting an optimal electronic range for maximal efficacy. nih.gov

Steric Effects: Steric factors, particularly concerning the carboxamide substituent, are equally important. As established, large and bulky groups like adamantyl and cyclooctyl dramatically increase potency against M. tuberculosis by effectively occupying a large hydrophobic pocket. nih.gov In contrast, small alkyl groups or planar aromatic groups at the same position lead to a significant loss of activity. nih.gov This demonstrates a clear steric requirement for a non-planar, sizable moiety to achieve high-affinity binding. Furthermore, the planarity of the pyrrole ring and its attached carbonyl group is a known structural feature that favors the formation of hydrogen-bonded dimers, which can be relevant for crystal packing and potentially for receptor interaction. mdpi.com

The interplay between these effects is crucial. For example, while a 4-chlorophenyl group at C-4 of the pyrrole is beneficial, further substitution on that phenyl ring must be optimized. In some series, a 2,4-difluorophenyl group was found to be superior to a 2,4-dichlorophenyl group, indicating subtle differences in electronic and steric profiles can fine-tune activity and metabolic stability. nih.gov

Pharmacophore Modeling and Ligand-Based Drug Design Insights for Optimization

Pharmacophore modeling and ligand-based drug design are powerful computational tools that have been instrumental in understanding the SAR of this compound derivatives and guiding their optimization. dovepress.comnih.gov These models provide a three-dimensional representation of the essential chemical features required for biological activity.

For the pyrrole-2-carboxamide scaffold as an MmpL3 inhibitor, a pharmacophore model was developed based on a structure-guided strategy. nih.gov This model consists of several key features:

Aromatic/Ring Feature (RA): Corresponding to a substituted phenyl or pyridyl group on the pyrrole ring, which occupies the S3 pocket of the enzyme. A 2,4-dichlorophenyl group was found to map well to this feature. nih.gov

Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the carboxamide group. nih.gov

Hydrogen Bond Donor (HBD): The N-H proton of the pyrrole ring, which forms a crucial hydrogen bond with Tyr646. nih.gov

Hydrophobic Feature (H): A bulky group on the carboxamide, such as cyclohexyl or adamantyl, which occupies the S5 pocket. nih.gov

The following table summarizes the key pharmacophoric features and the corresponding structural elements of the inhibitors.

| Pharmacophore Feature | Structural Element | Interaction Site (in MmpL3) |

| Ring Aromatic (RA) | Substituted Phenyl/Pyridyl at C-4 | S3 Pocket |

| Hydrogen Bond Acceptor | Carboxamide Carbonyl (C=O) | S4 Pocket (interacts with Asp645) |

| Hydrogen Bond Donor | Pyrrole N-H | S4 Pocket (interacts with Tyr646) |

| Hydrophobic (H) | Bulky substituent on carboxamide | S5 Pocket |

This model, validated by molecular docking studies, provides a clear rationale for the observed SAR. nih.gov It explains why bulky groups on the carboxamide are essential, why the pyrrole N-H proton is indispensable, and why electron-withdrawing groups on the C-4 phenyl ring enhance activity. This ligand-based approach allows for the rational design of new analogs with improved potency, selectivity, and drug-like properties by ensuring that new modifications fit the established pharmacophore requirements. nih.govdovepress.com

Future Research Directions and Unexplored Avenues for 4 Chloro 1h Pyrrole 2 Carboxamide

Development of Novel and Efficient Synthetic Methodologies

The synthesis of halogenated pyrrole (B145914) building blocks is crucial for accessing compounds like 4-chloro-1H-pyrrole-2-carboxamide. Current literature describes methods for synthesizing related compounds, which can serve as a foundation for developing more efficient and novel synthetic routes for the target molecule.

One existing method for a related compound, 4-chloro-5-methyl-1H-pyrrole-2-carboxylic acid, involves the chlorination of ethyl 5-methyl-1H-pyrrole-2-carboxylate with N-chlorosuccinimide. However, this method can be hampered by laborious chromatographic separation of products. nih.gov Future research should focus on developing more practical and efficient synthetic pathways. This could involve exploring alternative chlorinating agents, optimizing reaction conditions to improve selectivity and yield, and developing "green" synthetic approaches that minimize waste and the use of hazardous reagents. semanticscholar.orgresearchgate.net

Moreover, the development of one-pot synthesis methods, where multiple reaction steps are carried out in a single reaction vessel, could significantly streamline the production of this compound and its derivatives. nih.gov Investigating novel catalytic systems, such as the use of transition metal catalysts, could also lead to more efficient and selective syntheses. growingscience.com

Table 1: Potential Synthetic Strategies for Future Research

| Strategy | Description | Potential Advantages |

| Optimized Chlorination | Exploring alternative chlorinating agents and reaction conditions. | Higher yield, improved selectivity, reduced byproducts. |

| One-Pot Synthesis | Combining multiple reaction steps into a single process. | Increased efficiency, reduced waste, lower cost. |

| Novel Catalysis | Utilizing transition metal or other novel catalysts. | Enhanced reaction rates and selectivity. |

| Green Chemistry Approaches | Employing environmentally friendly solvents and reagents. | Reduced environmental impact and improved safety. |

Identification and Validation of New Biological Targets and Pathways

The pyrrole-2-carboxamide scaffold is a key component of many natural and synthetic anti-infective agents. nih.gov A significant area of future research for this compound lies in the identification and validation of its specific biological targets and the pathways it modulates.

Derivatives of pyrrole-2-carboxamide have shown potent activity against various pathogens. For instance, certain derivatives are inhibitors of Mycobacterial membrane protein Large 3 (MmpL3), a crucial transporter for mycolic acids in Mycobacterium tuberculosis. nih.govnih.gov This suggests that this compound could be investigated as a potential anti-tuberculosis agent by testing its activity against MmpL3.

Furthermore, related compounds have demonstrated inhibitory effects on bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication. nih.gov The potential of this compound to target these enzymes in a range of bacterial pathogens is a promising avenue for exploration. Other potential applications for this class of compounds include antifungal and anticancer activities. ontosight.airesearchgate.net

Future studies should employ a variety of techniques to uncover novel biological targets. This includes high-throughput screening against diverse panels of enzymes and receptors, as well as target-based screening using known targets from related compounds.

Integration of Advanced Computational Approaches for Rational Design and Lead Optimization

Computational chemistry offers powerful tools for accelerating the drug discovery process. researchgate.netnih.gov For this compound, integrating advanced computational approaches can guide the rational design of more potent and selective analogs.

Molecular docking studies can be employed to predict the binding interactions of this compound with potential biological targets, such as the ATP-binding domains of protein kinases or the active sites of bacterial enzymes. nih.govnih.gov These in silico studies can help prioritize which derivatives to synthesize and test, saving time and resources. For example, docking studies on related pyrrole-2-carboxamide derivatives have successfully predicted their binding mode to MmpL3, with the pyrrole-2-carboxamide moiety forming crucial hydrogen bonds. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the chemical structure of a series of this compound derivatives with their biological activity. researchgate.net These models can then be used to predict the activity of new, unsynthesized compounds, further guiding lead optimization efforts.

Application of Omics Technologies for Comprehensive Mechanism Elucidation

To gain a deeper understanding of the biological effects of this compound, the application of "omics" technologies is a crucial future research direction. These technologies, including genomics, transcriptomics, proteomics, and metabolomics, provide a global view of the molecular changes within a cell or organism upon treatment with a compound.

For instance, transcriptomic analysis (e.g., RNA-sequencing) could reveal which genes are up- or down-regulated in response to this compound, providing clues about the pathways it affects. Proteomic studies could identify changes in protein expression levels, while metabolomics would highlight alterations in metabolic pathways. This comprehensive data can help to identify the mechanism of action, uncover potential off-target effects, and discover biomarkers of response.

Strategies for Addressing and Overcoming Resistance Mechanisms in Anti-infective Applications

A major challenge in the development of new anti-infective agents is the emergence of drug resistance. For this compound, it is essential to proactively investigate potential resistance mechanisms and develop strategies to overcome them.

If a specific biological target is identified, such as MmpL3 in M. tuberculosis, studies can be conducted to identify mutations in the target protein that confer resistance. This can be achieved by sequencing the target gene in resistant strains that emerge during in vitro evolution studies. nih.gov

Understanding the molecular basis of resistance can guide the design of next-generation inhibitors that are effective against both wild-type and resistant strains. Another strategy is to explore combination therapies, where this compound is co-administered with other anti-infective agents that have different mechanisms of action. This can reduce the likelihood of resistance developing and may even lead to synergistic effects.

Q & A

Q. What are the common synthetic routes for 4-chloro-1H-pyrrole-2-carboxamide, and how can its purity be optimized?

Methodological Answer: The synthesis typically involves three key steps:

Pyrrole Ring Formation : The Paal-Knorr reaction is widely used, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions to form the pyrrole core .

Chlorination : Electrophilic substitution at the 4-position using reagents like N-chlorosuccinimide (NCS) or Cl2 in the presence of Lewis acids (e.g., FeCl3) .

Carboxamide Introduction : Amidation via coupling agents (e.g., HATU, EDC) or direct reaction with ammonia derivatives.

Q. Purity Optimization :

- Use column chromatography (silica gel, eluent: EtOAc/hexane) for intermediate purification.

- Recrystallization from ethanol/water mixtures improves final product purity (>97%) .

Q. How can the structural identity of this compound be confirmed?

Methodological Answer: A combination of spectroscopic and crystallographic techniques is essential:

- <sup>1</sup>H/ <sup>13</sup>C NMR : Verify substituent positions (e.g., chlorine at C4, carboxamide at C2) .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]<sup>+</sup> and isotopic patterns (Cl presence).

- X-ray Crystallography : Resolve bond angles and packing structure. For example, monoclinic crystal systems (space group P21/c) with Z = 4 are common for pyrrole derivatives .

Advanced Research Questions

Q. How do substituents on the pyrrole ring influence the antimicrobial activity of this compound derivatives?

Methodological Answer: A 2020 study synthesized ten derivatives (e.g., 1-(4-chlorobenzyl)-4-phenyl analogs) and evaluated their activity via in vitro MIC assays:

- Electron-Withdrawing Groups (EWGs) : Chlorine at C4 enhances membrane penetration, reducing MIC values (6.05–6.25 µg/mL against Gram-negative bacteria) .

- Bulkier Substituents : Aromatic groups (e.g., phenyl at C4) improve binding to bacterial enzymes (e.g., DNA gyrase) but may reduce solubility .

Key Data :

| Derivative | MIC (µg/mL) | Target Organism |

|---|---|---|

| 5c | 6.05 | E. coli |

| 5e | 6.25 | P. aeruginosa |

Q. How can conflicting data on biological activity be resolved when testing this compound analogs?

Methodological Answer: Contradictions often arise from:

- Assay Variability : Standardize protocols (e.g., CLSI guidelines) for MIC determination.

- Solubility Differences : Use DMSO concentration <1% to avoid cytotoxicity artifacts .

- Structural Confirmation : Re-analyze disputed compounds via XRD or <sup>15</sup>N NMR to rule out regioisomer formation .

Case Study : A 2012 crystal structure (R factor = 0.052) resolved misassignments in a chloro-substituted pyrrolo[2,3-d]pyrimidine derivative .

Q. What strategies are effective for modifying this compound to enhance its pharmacokinetic properties?

Methodological Answer:

- Bioisosteric Replacement : Substitute chlorine with trifluoromethyl to improve metabolic stability without losing potency .

- Prodrug Design : Convert the carboxamide to a methyl ester (e.g., ethyl ester derivatives) for enhanced oral bioavailability .

- Salt Formation : Hydrochloride salts improve aqueous solubility (e.g., 204.65 g/mol for methyl 4-amino-1-ethyl-pyrrole-2-carboxylate HCl) .

Q. How can computational methods aid in predicting synthetic pathways for novel this compound derivatives?

Methodological Answer:

- Retrosynthesis Tools : AI platforms (e.g., Reaxys, Pistachio) propose routes using databases of >10<sup>6</sup> reactions. For example, coupling 4-nitro-pyrrole intermediates with amides via Buchwald-Hartwig catalysis .

- DFT Calculations : Predict regioselectivity of chlorination (ΔG<sup>‡</sup> for C4 vs. C5 substitution) to prioritize synthetic routes .

Q. What are the challenges in characterizing reactive intermediates during this compound synthesis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.